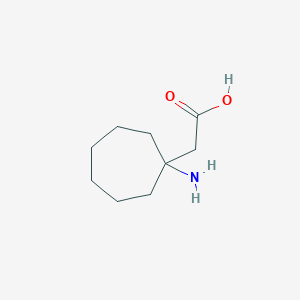
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid
Overview
Description
The compound (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is a furan derivative with a nitrophenyl group attached to the furan ring and an acrylic acid moiety. Furan compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of furan compounds with nitro groups can be complex due to the reactivity of the furan ring and the presence of the nitro group. In the study of the synthesis of related furan compounds, researchers have developed methods to synthesize derivatives such as 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their functional derivatives . These methods involve the treatment of precursor compounds with reagents like bromine and ammonia to obtain the desired products. Although the exact synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is not detailed, similar synthetic strategies could be applied.
Molecular Structure Analysis
The molecular structure of furan compounds is characterized by the presence of a five-membered aromatic ring with oxygen. The nitro group and the acrylic acid moiety contribute to the electron-withdrawing effects, which can influence the reactivity and stability of the molecule. The steric configurations of similar compounds have been studied, indicating that the arrangement of substituents around the furan ring can significantly affect the properties of the compound .
Chemical Reactions Analysis
Furan compounds with nitro groups can undergo various chemical reactions, including cyclization, isomerization, and reduction. For instance, the treatment of 3-(5-nitro-2-furyl)acrylamide oxime with different reagents leads to the formation of oxadiazoles and triazoles . These reactions are influenced by the electronic and steric effects of the substituents on the furan ring. The ene-reduction of related compounds like E-2-cyano-3-(furan-2-yl) acrylamide has been achieved using marine and terrestrial fungi, showcasing the potential for biocatalytic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which can affect the acidity of the acrylic acid moiety. The furan ring contributes to the aromatic character of the compound, which can impact its UV-Vis absorption and potential fluorescence properties. The exact physical properties such as melting point, boiling point, and solubility would depend on the precise molecular structure and substituents present.
Scientific Research Applications
Synthesis and Chemical Properties
- Stereoselective Synthesis : (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid has been used in the stereoselective synthesis of 2-aminocyclohexanecarboxylic acid derivatives, providing essential building blocks for β-peptides (Masesane & Steel, 2004).
- Interconversion Studies : Research on 6-aroyl-4-oxohexanoic acids revealed the equilibrium between these compounds and 5-aryl-2-furanpropionic acids, where (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid played a crucial role (Short & Rockwood, 1969).
- Thermodynamic Properties : Research focused on the thermodynamic properties of derivatives of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid, contributing to the optimization of synthesis and application processes (Dibrivnyi et al., 2019).
Applications in Organic Chemistry and Medicine
- Synthesis of Derivatives : The compound has been used in the synthesis of various isomers and derivatives, including 5-aryl-1,3,4-oxadiazol-2-yl acrylic acids, contributing to diverse fields in organic chemistry (Rozhkov et al., 2015).
- Role in Antimicrobial Activity : A study synthesized derivatives that exhibited strong antibacterial activities, highlighting its potential in medical research (Hirao et al., 1971).
- Intermediate for Aurora 2 Kinase Inhibitors : It serves as an intermediate in the synthesis of aurora 2 kinase inhibitors, indicating its significance in cancer research (Xu et al., 2015).
Photophysical Research
- Study of Photophysical Properties : Research on the photophysical properties of chalcone derivatives including (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid, provided insights into their behavior in various solvents, important for material science and optoelectronics (Kumari et al., 2017).
properties
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLVOQOCHNPDE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




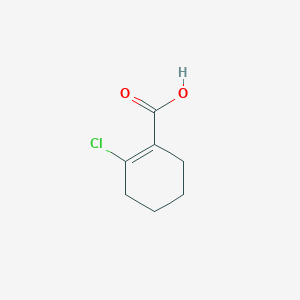
![3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3032844.png)
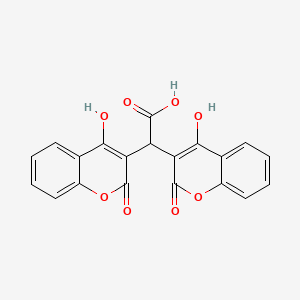
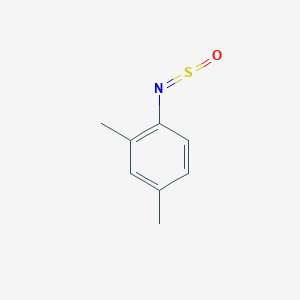
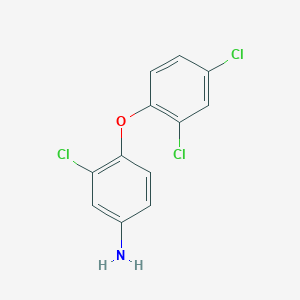
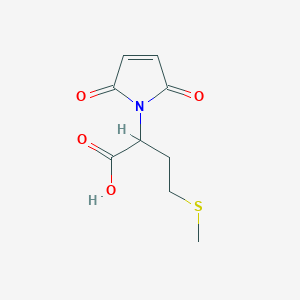
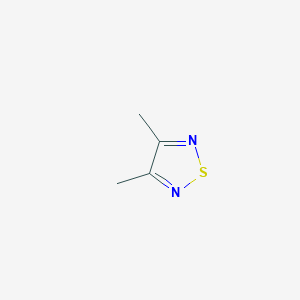

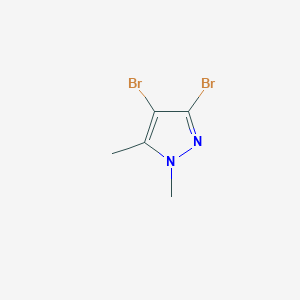
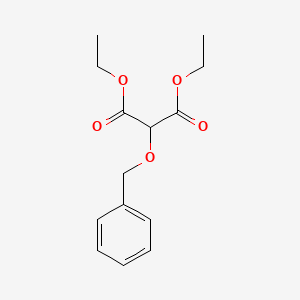
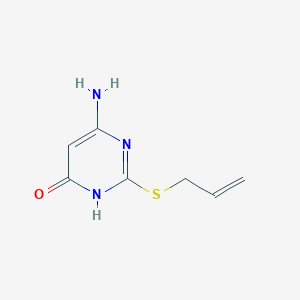
![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)
